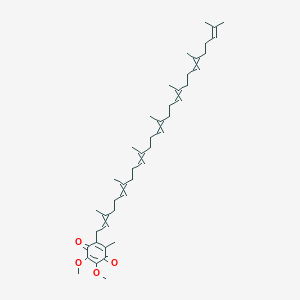![molecular formula C12H19NO B13979574 4-[2-(Propylamino)propyl]phenol CAS No. 59877-58-6](/img/structure/B13979574.png)
4-[2-(Propylamino)propyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Propylamino)propyl]phenol is an organic compound with the molecular formula C12H19NO. It is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring and a propylamino group attached to the propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propylamino)propyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with propylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Propylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Propylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(Propylamino)propyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The propylamino group can interact with cellular receptors, modulating signal transduction pathways. These interactions contribute to the compound’s biological and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxyethyl)phenol: Similar in structure but with a hydroxyethyl group instead of a propylamino group.
4-(2-Hydroxypropyl)phenol: Contains a hydroxypropyl group instead of a propylamino group.
4-(2-Aminoethyl)phenol: Features an aminoethyl group instead of a propylamino group.
Uniqueness
4-[2-(Propylamino)propyl]phenol is unique due to its specific combination of a phenolic hydroxyl group and a propylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
59877-58-6 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
4-[2-(propylamino)propyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-3-8-13-10(2)9-11-4-6-12(14)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3 |
Clave InChI |
LLHPBBVOIVFELJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)CC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


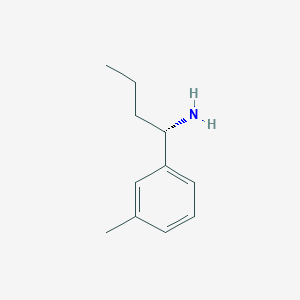

![1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B13979514.png)
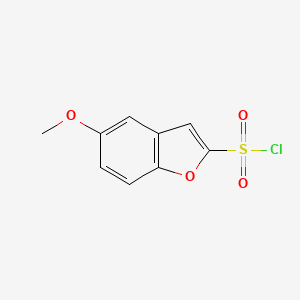
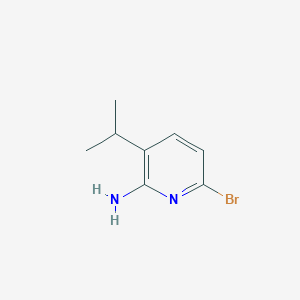
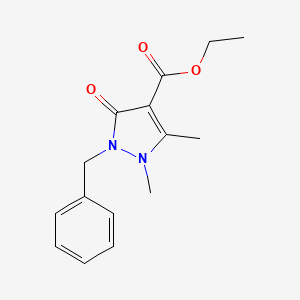


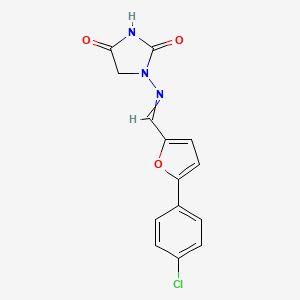
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)

